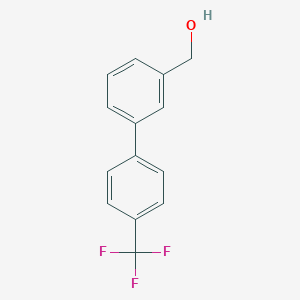

(4'-三氟甲基联苯-3-基)甲醇

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions using commercially available reagents. For example, the synthesis of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was achieved by a multi-step reaction and the compound was obtained by slow evaporation of a hexane solution at room temperature . Another synthesis approach for a different compound, (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, involved refluxing a mixture of precursors in ethanol with a catalytic amount of hydrochloric acid .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by techniques such as X-ray diffraction crystallography. For instance, the crystal structure of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was determined to be orthorhombic with specific cell parameters, and the molecule displayed intra- and intermolecular interactions . Another compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was also characterized by X-ray diffraction and its molecular conformation and packing were described .

Chemical Reactions Analysis

The papers describe the potential for functionalization and chemical reactions involving these compounds. For example, tris(4-azidophenyl)methanol can be used as a protecting group for thiols and can undergo Staudinger reduction and copper-catalyzed cycloaddition reactions . The photoactive compound (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol exhibits photochromic reactivity, changing color upon UV irradiation due to a photocyclization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. For example, the crystal structure of (4-methoxyphenyl)diphenylmethanol reveals a tetramer containing a specific pattern of hydrogen bonds . The stability of the photochromic compound under dark conditions and its ability to revert to its original color upon visible light irradiation suggest certain stability and reversibility properties .

科学研究应用

催化与有机合成

三氟甲基联苯相关化合物的一个重要应用是在催化和有机合成中。例如,与三氟甲基联苯化合物在结构上相似的三(三唑基)甲醇-Cu(I)配合物已被用作 Huisgen 1,3-偶极环加成的活性催化剂。这些配合物在纯净条件或水中促进反应,具有低催化剂负载和与游离氨基的相容性,使其成为 CuAAC 反应的理想选择 (Ozcubukcu 等,2009)。

光致变色材料

与 “(4'-三氟甲基联苯-3-基)甲醇” 在结构上相关的化合物已被合成并发现具有光致变色性,从而可逆生成光致青花环。这些材料因其在创建光响应材料中的潜在应用而备受关注 (Aiken 等,2013)。

不对称合成

另一个应用领域是非对映 α-羟基酯的合成,其中 (S)-(4R)-2,2-二甲基-1,3-二氧戊环-4-基甲醇等化合物已被用作手性助剂。这展示了三氟甲基联苯衍生物在促进立体选择性化学转化中的作用 (Jung 等,2000)。

材料化学

在材料化学中,已经报道了新型三(4-叠氮苯基)甲醇衍生物。这些化合物可以充当肽合成中硫醇的多功能保护基,并且可以在温和条件下裂解。这种多功能性为材料化学应用开辟了更多机会,强调了三氟甲基联苯类似物的多方面用途 (Qiu 等,2023)。

催化

类似于三氟甲基联苯化合物的 C3 对称三(三唑基)甲醇配体及其衍生物已在合成和催化中得到应用。他们通过区域选择性环加成反应的模块化构建突出了它们在均相和非均相催化体系中的重要性 (Etayo 等,2016)。

安全和危害

Based on the Safety Data Sheet (SDS) for “(4’-Trifluoromethylbiphenyl-3-yl)methanol”, it is recommended for industry use only . In case of exposure, the following first-aid measures are advised: move the person into fresh air if inhaled; wash off with soap and plenty of water if skin contact occurs; rinse thoroughly with plenty of water for at least 15 minutes and consult a physician if eye contact occurs; never give anything by mouth to an unconscious person if swallowed . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

属性

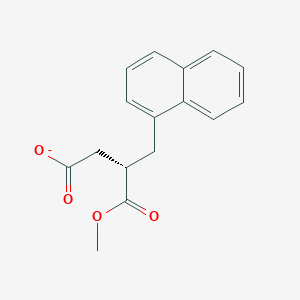

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESULFFLXBNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560662 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Trifluoromethylbiphenyl-3-yl)methanol | |

CAS RN |

126485-55-0 | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)